molecular formula C20H40O3 B14270929 Ethyl 2-hydroxyoctadecanoate CAS No. 152103-61-2

Ethyl 2-hydroxyoctadecanoate

Cat. No.: B14270929
CAS No.: 152103-61-2
M. Wt: 328.5 g/mol
InChI Key: QOQZSVKKTPUAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxyoctadecanoate can be synthesized through the esterification of 2-hydroxyoctadecanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxyoctadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxooctadecanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-hydroxyoctadecanol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids to form different esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate esterification reactions.

Major Products Formed

    Oxidation: Ethyl 2-oxooctadecanoate

    Reduction: Ethyl 2-hydroxyoctadecanol

    Substitution: Various esters depending on the acid used

Scientific Research Applications

Ethyl 2-hydroxyoctadecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of cosmetics, lubricants, and surfactants due to its emollient and stabilizing properties.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxyoctadecanoate involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the ester group can be hydrolyzed by esterases, releasing the active 2-hydroxyoctadecanoic acid, which can interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxyoctadecanoate
  • Ethyl 12-hydroxyoctadecanoate
  • Methyl 2-hydroxyoctadecanoate

Uniqueness

This compound is unique due to the position of the hydroxyl group on the second carbon of the octadecanoate chain This specific positioning imparts distinct chemical and physical properties compared to its isomers, such as ethyl 3-hydroxyoctadecanoate and ethyl 12-hydroxyoctadecanoate

Properties

IUPAC Name

ethyl 2-hydroxyoctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23-4-2/h19,21H,3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQZSVKKTPUAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596714
Record name Ethyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152103-61-2
Record name Ethyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.